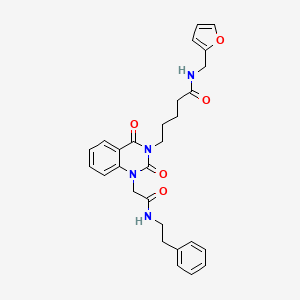

5-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide

Description

Properties

IUPAC Name |

5-[2,4-dioxo-1-[2-oxo-2-(2-phenylethylamino)ethyl]quinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O5/c33-25(30-19-22-11-8-18-37-22)14-6-7-17-31-27(35)23-12-4-5-13-24(23)32(28(31)36)20-26(34)29-16-15-21-9-2-1-3-10-21/h1-5,8-13,18H,6-7,14-17,19-20H2,(H,29,34)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWYBYSYKBAUFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide, also referred to as a quinazoline derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula: C29H36N4O4

Molecular Weight: 504.6 g/mol

CAS Number: 1224013-87-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Quinazoline derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the phenethylamino group enhances its interaction with various receptors and enzymes.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, studies involving structurally similar compounds have shown that they can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound may share these mechanisms due to its structural similarities.

Anti-inflammatory Activity

Quinazolines have been explored for their anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. Inhibitors of COX-2 are particularly valuable in managing inflammatory conditions . The compound's ability to inhibit COX-2 could be evaluated through structure-activity relationship studies.

Antimicrobial Activity

While some quinazoline derivatives have shown antibacterial properties, the specific compound's activity against microbial pathogens remains less documented. However, the structural framework suggests potential for antimicrobial action against certain bacteria and fungi .

Case Study 1: Anticancer Effects

A study on related quinazoline derivatives demonstrated significant cytotoxicity against human cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways. The results indicated a dose-dependent response, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Inhibition of COX Enzymes

In a comparative study on various quinazoline derivatives, one compound was found to inhibit COX-2 with an IC50 value significantly lower than that of traditional NSAIDs. This suggests that the modifications present in our compound might enhance its selectivity and potency as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Compound A | C29H36N4O4 | Anticancer |

| Compound B | C25H30N4O4S | COX Inhibition |

| Compound C | C20H19NO4 | Antimicrobial |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is , with a molecular weight of approximately 504.6 g/mol. The structure features a quinazoline core that is known for its diverse biological activities, including anticancer and antimicrobial properties .

Anticancer Activity

Research indicates that derivatives of quinazoline compounds have shown promising anticancer properties. Specifically, compounds similar to the one have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For example, studies have demonstrated that quinazoline derivatives can effectively target specific pathways involved in cancer cell growth and survival .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Quinazolines have been reported to exhibit activity against a range of bacteria and fungi. The incorporation of phenethylamine moieties may enhance this activity by improving the compound's interaction with microbial targets .

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Compounds structurally related to 5-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide have been identified as inhibitors of PTPs. These enzymes play crucial roles in cellular signaling and are implicated in various diseases, including cancer and diabetes. By inhibiting these enzymes, the compound could potentially modulate signaling pathways involved in disease progression .

Organic Electronics

The furan moiety within the compound may lend itself to applications in organic electronics. Materials derived from furan-containing compounds are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of these materials can be tuned by modifying their structure, potentially leading to more efficient devices .

Drug Delivery Systems

The unique structural features of this compound suggest potential use in drug delivery systems. Its ability to form stable complexes with various biomolecules could facilitate targeted delivery mechanisms, enhancing the bioavailability and efficacy of therapeutic agents .

Case Studies and Research Findings

Chemical Reactions Analysis

Functionalization of the Quinazolinone Side Chain

The phenethylamino-ketone moiety is introduced through sequential reactions:

-

Alkylation : Ethyl chloroacetate reacts with the thiol group of 2-mercaptoquinazolinone under alkaline conditions to form a thioether intermediate .

-

Amidation : The ester group is hydrolyzed to a carboxylic acid, then coupled with phenethylamine via carbodiimide-mediated coupling (e.g., EDCl/HOBt) .

Stability and Reactivity

-

Amide Hydrolysis : The furfurylamide and phenethylamide bonds are susceptible to hydrolysis under strongly acidic (HCl, 100°C) or basic (NaOH, reflux) conditions .

-

Furan Ring Reactivity : Electrophilic substitution (e.g., nitration) may occur at the furan’s α-position under HNO₃/H₂SO₄, though no direct data exists for this compound .

-

Quinazolinone Oxidation : The dioxo-quinazolinone system is stable to mild oxidants (e.g., H₂O₂) but may degrade under prolonged UV exposure .

Catalytic and Biological Interactions

While no direct data exists for this compound, analogs with quinazolinone cores exhibit:

Comparison with Similar Compounds

CF2-CF4 Series () :

| Compound ID | Core Structure | Substituents | Potential Applications |

|---|---|---|---|

| CF2 | Isoindoline-1,3-dione | N-(4-(3,4-dimethylisoxazole-5-yl)sulfamoyl)phenyl | Enzyme inhibition (sulfonamide) |

| CF3 | Isoindoline-1,3-dione | N-(4-(N-5-methyl-isoxazol-3-yl)sulfamoyl)phenyl | Antimicrobial agents |

| CF4 | Isoindoline-1,3-dione | N-(4-(N-thiazole-2-yl)sulfamoyl)phenyl | Pesticide development |

- Key Differences: The target compound’s quinazolinone core and furanmethyl group contrast with CF2-CF4’s isoindoline-dione and sulfamoyl-phenyl substituents. These modifications likely alter solubility (logP) and target specificity.

Compounds with Phenethylamino and Oxoethyl Motifs

Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) :

- Core: Oxazolidinone (vs. quinazolinone).

- Substituents : 2,6-dimethylphenyl and methoxy groups.

- Application: Fungicide, indicating that phenethylamino/oxoethyl motifs in the target compound might confer pesticidal or antifungal properties .

Q & A

Basic: What are the optimal synthetic routes for achieving high-purity yields of this compound?

Methodological Answer:

The synthesis should prioritize controlled reaction conditions to minimize side products. Key steps include:

- Amide Coupling: Use carbodiimide-based coupling reagents (e.g., EDC/HOBt) for the furan-2-ylmethyl amine attachment, ensuring anhydrous conditions to prevent hydrolysis .

- Quinazolinone Core Formation: Cyclization of the 1,2-dihydroquinazolin-3(4H)-yl moiety requires precise pH control (e.g., acetic acid catalysis) and reflux in aprotic solvents like DMF or DMSO .

- Purification: Normal-phase chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity, as demonstrated in analogous quinazolinone derivatives .

Advanced: How can contradictory NMR and mass spectrometry data for structural confirmation be resolved?

Methodological Answer:

Contradictions often arise from tautomerism or solvent-dependent conformational changes. To resolve this:

- Perform 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations, particularly for the quinazolinone carbonyl groups and phenethylamino side chain .

- Use X-ray crystallography for unambiguous confirmation of the solid-state structure, especially if rotational isomers are suspected .

- Compare experimental high-resolution mass spectrometry (HRMS) data with computational predictions (e.g., isotopic pattern simulations) to validate the molecular formula .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., kinase domains), using the compound’s minimized 3D structure (optimized via DFT at the B3LYP/6-31G* level) .

- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and ligand-receptor conformational dynamics .

- Pharmacophore Mapping: Align with known quinazolinone inhibitors to identify critical hydrogen-bond acceptors (e.g., dioxo groups) and hydrophobic regions .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Confirm carbonyl stretches (1670–1750 cm⁻¹ for quinazolinone dioxo groups) and secondary amide N–H bends (~3300 cm⁻¹) .

- ¹H/¹³C NMR: Assign peaks for the furan methylene (δ ~4.3 ppm), phenethylamino protons (δ ~7.2–7.4 ppm), and quinazolinone aromatic protons (δ ~6.8–8.1 ppm) .

- LC-HRMS: Validate molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of the furanmethyl group) .

Advanced: How can reaction kinetics be optimized to reduce by-products during the quinazolinone cyclization step?

Methodological Answer:

- DOE (Design of Experiments): Use a factorial design to test variables: temperature (80–120°C), catalyst concentration (5–20% acetic acid), and reaction time (4–24 hours) .

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track carbonyl intermediate formation and adjust conditions dynamically .

- By-Product Analysis: Isolate side products via preparative TLC and characterize them via NMR/MS to identify competing pathways (e.g., over-oxidation or dimerization) .

Advanced: What strategies improve solubility for in vitro assays without altering bioactivity?

Methodological Answer:

- Salt Formation: Screen counterions (e.g., hydrochloride or sodium salts) using pH-solubility profiling .

- Co-Solvent Systems: Test DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility while maintaining cell viability .

- Prodrug Derivatization: Temporarily modify the furanmethyl group with ester-linked moieties (e.g., acetyl) that hydrolyze in physiological conditions .

Basic: How should researchers handle safety concerns related to reactive intermediates during synthesis?

Methodological Answer:

- Intermediate Isolation: Avoid isolating unstable intermediates (e.g., α-ketoamides) by proceeding directly to the next step under inert atmospheres .

- PPE and Ventilation: Use fume hoods for steps involving volatile solvents (e.g., DMF) or toxic reagents (e.g., thionyl chloride) .

- Waste Management: Quench reactive by-products (e.g., excess coupling reagents) with aqueous bicarbonate before disposal .

Advanced: How can machine learning optimize synthetic pathways for scalable production?

Methodological Answer:

- Dataset Curation: Compile reaction parameters (yield, purity) from analogous quinazolinone syntheses .

- Model Training: Use Random Forest or neural networks to predict optimal conditions (solvent, catalyst, temperature) .

- Validation: Compare AI-predicted protocols with manual experiments, prioritizing routes with ≥80% yield and ≤5% impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.